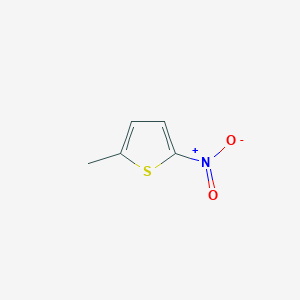2-Methyl-5-nitrothiophene
CAS No.: 42297-94-9
Cat. No.: VC3802377
Molecular Formula: C5H5NO2S
Molecular Weight: 143.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42297-94-9 |
|---|---|
| Molecular Formula | C5H5NO2S |
| Molecular Weight | 143.17 g/mol |
| IUPAC Name | 2-methyl-5-nitrothiophene |
| Standard InChI | InChI=1S/C5H5NO2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 |
| Standard InChI Key | BHCPVWDLDWXIFJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC=C(S1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
2-Methyl-5-nitrothiophene belongs to the class of nitroheterocycles, featuring a five-membered thiophene ring with substituents that influence its reactivity and physicochemical behavior. The compound’s molecular structure is defined by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅NO₂S |
| Molecular Weight | 143.164 g/mol |
| Density | 1.337 g/cm³ |
| Boiling Point | 233.4°C at 760 mmHg |
| Flash Point | 95°C |
| Exact Mass | 143.004 g/mol |
| LogP (Partition Coefficient) | 2.49 |
The nitro group at the 5-position introduces strong electron-withdrawing effects, polarizing the thiophene ring and directing electrophilic substitution reactions to specific positions. X-ray crystallography and Hirshfeld surface analyses of analogous nitrothiophenes reveal intermolecular interactions dominated by π-π stacking and hydrogen bonding, which stabilize the crystal lattice .
Synthesis and Manufacturing Processes
The synthesis of 2-Methyl-5-nitrothiophene typically involves nitration of 2-methylthiophene under controlled conditions. A reported method by Katritzky et al. (2008) employs a mixed acid system (HNO₃/H₂SO₄) at low temperatures (-10°C) to achieve regioselective nitration . Key steps include:
-
Nitration of 2-Methylthiophene:
-
Purification:
Alternative routes include the use of guanidinium nitrate salts and enaminones in multi-step syntheses, though these methods are less common due to lower efficiency .
Physicochemical Properties and Reactivity
Thermal Stability
Thermogravimetric analysis (TGA) of related nitrothiophenes shows decomposition onset temperatures near 200°C, with complete degradation by 300°C . Differential scanning calorimetry (DSC) reveals endothermic peaks corresponding to melting transitions, though specific data for 2-Methyl-5-nitrothiophene remain unpublished.
Solubility and Partitioning
The compound’s LogP value of 2.49 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO). Aqueous solubility is limited (<1 mg/mL at 25°C), consistent with nitroaromatic compounds .
Chemical Reactivity
-
Electrophilic Substitution: The nitro group deactivates the ring, directing incoming electrophiles to the 3-position (meta to nitro).
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-Methyl-5-aminothiophene, a precursor for pharmaceuticals .
-
Nucleophilic Aromatic Substitution: Limited reactivity due to electron-deficient ring; requires strong nucleophiles (e.g., hydroxide) under harsh conditions.
Pharmacological Applications and Mechanism of Action
Antimycobacterial Activity
5-Nitrothiophenes, including structural analogs of 2-Methyl-5-nitrothiophene, exhibit potent activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL) . The mechanism mirrors nitroimidazoles like PA-824:
-
Nitroreductase Activation: The F₄₂₀-dependent enzyme Ddn reduces the nitro group, generating reactive nitrogen species.
-
Nitric Oxide Release: Cytotoxic NO disrupts bacterial DNA and energy metabolism, eradicating both replicating and nonreplicating bacilli .
Cytotoxicity Profile
Unlike many nitroaromatics, 2-Methyl-5-nitrothiophene derivatives show low cytotoxicity in HepG2 and A549 cell lines (TD₅₀ > 20 µg/mL) . This selectivity enhances their therapeutic potential.
Recent Advances and Future Directions
Molecular Docking Studies
Computational models predict strong binding affinity (ΔG = -10.3 kcal/mol) between nitrothiophenes and kinase enzymes involved in Chronic Myeloid Leukemia (CML) . Modifications to enhance hydrogen bonding with protein residues (e.g., Asp381) are under investigation.
Materials Science Applications
The compound’s planar structure and π-π interactions make it a candidate for organic semiconductors. Research into thin-film transistors and photovoltaic devices is ongoing, though data remain preliminary.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume